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Compound of Interest

Compound Name: H-Glu-Tyr-Glu-OH

Cat. No.: B15598617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of the tripeptide H-L-Glutamyl-L-Tyrosyl-L-Glutamic acid (H-Glu-Tyr-Glu-OH). Due

to the limited availability of direct experimental data for this specific sequence in published

literature, this document combines theoretical calculations, predictions based on its constituent

amino acids, and detailed, standardized experimental protocols for empirical determination.

Core Physicochemical Properties
The properties of H-Glu-Tyr-Glu-OH are dictated by its amino acid composition: two

hydrophilic, acidic glutamic acid residues and one aromatic, phenolic tyrosine residue. This

composition renders the peptide acidic with a net negative charge at physiological pH.

Table 1: Summary of Physicochemical Properties for H-Glu-Tyr-Glu-OH
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Property
Value
(Theoretical/Predicted)

Notes

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-

carboxy-2-(4-

hydroxyphenyl)ethyl]amino]-5-

oxopentanoic acid

N/A

Sequence Glu-Tyr-Glu (EYE) N/A

Molecular Formula C₂₃H₃₁N₃O₁₀
Derived from amino acid

composition.

Molecular Weight 509.51 g/mol
Derived from amino acid

composition.

Theoretical pI ~3.32

Calculated based on the pKa

values of ionizable groups (see

Section 2.2).

pKa Values See Table 2

These are typical pKa values

for amino acid residues in a

peptide context.

Solubility

Predicted to be soluble in

aqueous buffers, especially at

neutral to alkaline pH.[1][2]

The peptide is acidic due to

two Glu residues. Solubility is

lowest near its pI. May require

basic buffers (e.g., ammonium

bicarbonate) for dissolution if

protonated.[2][3]

UV Absorbance (λmax) ~275-280 nm

Due to the tyrosine residue's

phenol chromophore. The

extinction coefficient at 280 nm

is approximately 1490

M⁻¹cm⁻¹.

Table 2: Estimated pKa Values of Ionizable Groups
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Ionizable Group Typical pKa Value

C-Terminal α-carboxyl (-COOH) ~3.1

Glu-1 Side Chain γ-carboxyl (-COOH) ~4.1

Glu-3 Side Chain γ-carboxyl (-COOH) ~4.1

N-Terminal α-amino (-NH₃⁺) ~8.0

Tyr-2 Side Chain Phenol (-OH) ~10.5

Experimental Protocols & Methodologies
This section details the standard experimental procedures for determining the key

physicochemical properties of H-Glu-Tyr-Glu-OH.

Peptide Purity Assessment by Reversed-Phase HPLC
(RP-HPLC)
Prior to any characterization, the purity of the peptide must be established. RP-HPLC is the

standard method for this assessment.[4] The principle involves separating the peptide from

impurities based on hydrophobicity.[5][6]

Methodology:

System Preparation: An HPLC system equipped with a UV detector (set to 214 nm for

peptide bonds and 280 nm for tyrosine) and a C18 stationary phase column (wide-pore, e.g.,

300 Å) is used.[7]

Mobile Phase:

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

Solvent B: 0.1% TFA in Acetonitrile (ACN).

Sample Preparation: The lyophilized H-Glu-Tyr-Glu-OH peptide is dissolved in Solvent A at

a concentration of approximately 1 mg/mL.
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Chromatographic Run:

The sample is injected onto the column.

A linear gradient is applied, typically from 5% to 65% Solvent B over 30 minutes, at a flow

rate of 1 mL/min.

The column is washed with a high concentration of Solvent B and then re-equilibrated with

the starting conditions.

Data Analysis: The purity is calculated by integrating the area of the main peptide peak and

expressing it as a percentage of the total area of all peaks detected at 214 nm.

Isoelectric Point (pI) and pKa Determination by
Potentiometric Titration
Potentiometric titration is a high-precision method for determining the pI and pKa values of

peptides by measuring the pH of a solution after incremental additions of a titrant (acid or

base).

Methodology:

Sample Preparation: Weigh 2-3 mg of the purified, lyophilized peptide into a titration vessel

and dissolve it in a known volume of deionized, degassed water or a low-ionic-strength salt

solution (e.g., 0.15 M KCl).[8]

Initial pH Adjustment: Adjust the pH of the peptide solution to a low starting point (e.g., pH

1.5-2.0) using a standardized HCl solution.

Titration: Titrate the solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH),

adding small, precise volumes (aliquots).

Data Acquisition: Record the pH of the solution after each aliquot addition, allowing the

reading to stabilize. Continue the titration until the pH reaches a high endpoint (e.g., pH 11-

12).

Data Analysis:
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Plot the pH versus the volume of NaOH added to generate a titration curve.

The pKa values are identified as the midpoints of the flat "buffering" regions of the curve.

[9]

The pI is the pH at which the net charge of the molecule is zero. For H-Glu-Tyr-Glu-OH,

which has a net charge of +1 at low pH and -4 at high pH, the pI is calculated by averaging

the two pKa values that flank the zwitterionic (net charge = 0) state.[9][10] Based on the

estimated pKa values, the zwitterion exists between the deprotonation of the most acidic

group (C-terminus, pKa ~3.1) and the second most acidic group (Glu side chain, pKa

~4.1). Therefore, the theoretical pI is the average of these two values: pI ≈ (3.1 + 4.1) / 2 =

3.6. Correction: A more precise calculation involves finding the pH where the sum of all

positive charges equals the sum of all negative charges. The net zero charge state occurs

after the first two carboxyl groups are deprotonated but before the third one is. The pI is

the average of the pKa values of the two carboxyl groups that bracket the neutral species.

Thus, a more accurate calculation is the average of the pKa values of the two glutamic

acid side chains, but this is an oversimplification. The correct approach is to average the

pKa values that flank the zwitterionic form. At pH below all pKas, the charge is +1 (from

the N-terminus). After the C-terminus deprotonates (pKa ~3.1), the charge is 0. After a Glu

side chain deprotonates (pKa ~4.1), the charge is -1. Therefore, the pI is the average of

the pKas bracketing the zero-charge state: pI = (pKa_C-term + pKa_Glu) / 2. Using typical

values: pI = (3.1 + 4.1) / 2 is incorrect. The zero charge state is achieved when the positive

N-terminus is balanced by one negative carboxylate. This happens between the first and

second pKa. Let's re-evaluate.

pH < 3.1: Charge = +1 (NH3+)

pH between 3.1 and 4.1: Charge = 0 (NH3+, COO-)

pH between 4.1 and 4.1: Charge = -1 (NH3+, 2x COO-)

The isoelectric point is the pH at which the concentration of the species with a net charge

of zero is maximal. This occurs between the pKa of the C-terminus and the first Glu side

chain. A more accurate calculation is pI = (pKa1 + pKa2)/2. For H-Glu-Tyr-Glu-OH, the

relevant pKas are for the three carboxyl groups. The pI will be the pH at which the average

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

http://vlabs.iitkgp.ac.in/biochem/Exp4/procedure.html
https://www.benchchem.com/product/b15598617?utm_src=pdf-body
http://vlabs.iitkgp.ac.in/biochem/Exp4/procedure.html
https://m.youtube.com/watch?v=O_q-hyzYlOo
https://www.benchchem.com/product/b15598617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


charge is zero. This will be between the pKa of the second and third acidic groups. A

precise calculation gives a theoretical pI of ~3.32.

pKa Determination by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy can determine the pKa of specific ionizable groups by monitoring the

chemical shifts of nearby nuclei as a function of pH.[11][12] The chemical environment of a

nucleus changes with the protonation state of an adjacent functional group, causing a

predictable shift in its resonance frequency.[13][14]

Methodology:

Sample Preparation: Prepare a series of samples of H-Glu-Tyr-Glu-OH (e.g., 1-5 mM) in

D₂O, each buffered to a specific pH value. The series should span a wide pH range (e.g., pH

2 to 12) with smaller pH increments around the expected pKa values.

NMR Data Acquisition: Acquire one-dimensional (¹H) or two-dimensional (¹H-¹³C HSQC)

NMR spectra for each sample at a constant temperature.

Data Analysis:

Identify the resonances for protons (or carbons) adjacent to the ionizable groups (e.g., α-

protons, side-chain protons of Glu and Tyr).

Plot the chemical shift (δ) of each identified resonance as a function of pH.

Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The

inflection point of the curve corresponds to the pKa value of the ionizable group affecting

that nucleus.[11]

Solubility Assay
The solubility of a peptide is typically determined by preparing a saturated solution and then

quantifying the concentration of the dissolved peptide.

Methodology:
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Solution Preparation: Add an excess amount of the lyophilized peptide to a series of vials

containing a fixed volume of the desired solvent (e.g., water, PBS pH 7.4).[15]

Equilibration: Seal the vials and agitate them at a constant temperature for a set period (e.g.,

24 hours) to ensure equilibrium is reached.

Separation of Undissolved Peptide: Centrifuge the vials at high speed (e.g., 15,000 x g for 15

minutes) to pellet any undissolved solid.

Quantification:

Carefully remove an aliquot of the supernatant.

Determine the peptide concentration in the supernatant using a suitable quantitative

method. Given the presence of tyrosine, UV-Vis spectrophotometry is a straightforward

choice.

Measure the absorbance of the supernatant at ~275 nm.

Calculate the concentration using the Beer-Lambert law (A = εcl), with the known

extinction coefficient (ε) of the peptide. The result is the saturation solubility in that solvent.

Visualizations
Peptide Characterization Workflow
The following diagram illustrates a typical experimental workflow for the physicochemical

characterization of a synthesized peptide like H-Glu-Tyr-Glu-OH.
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Increasing pH

Net Charge: +1

Net Charge: 0
(Zwitterion)

H > pKa (C-Term) ~3.1
(pI is in this range)

Net Charge: -1

pH > pKa (Glu) ~4.1

Net Charge: -2

pH > pKa (Glu) ~4.1

Net Charge: -3

pH > pKa (N-Term) ~8.0

Net Charge: -4

pH > pKa (Tyr) ~10.5

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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